molecular formula C10H17N2O4PS B12700589 Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester CAS No. 53605-25-7

Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester

Cat. No.: B12700589
CAS No.: 53605-25-7
M. Wt: 292.29 g/mol
InChI Key: RKXMBOOFNVJOOP-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester is a chemical compound that belongs to the class of organophosphates. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and a sulfur atom. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester typically involves the reaction of 6-butoxy-3-pyridazine with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reactants and control of temperature and pressure can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.

    Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Hydrolysis: Phosphoric acid and butoxy-3-pyridazine.

    Substitution: Various alkyl or aryl phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: Studied for its potential effects on enzymes and biological pathways.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis of pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O-(6-butoxy-3-pyridazinyl) O,O-dimethyl ester is unique due to its specific structure, which includes a butoxy group attached to the pyridazine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar organophosphate compounds.

Properties

CAS No.

53605-25-7

Molecular Formula

C10H17N2O4PS

Molecular Weight

292.29 g/mol

IUPAC Name

(6-butoxypyridazin-3-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H17N2O4PS/c1-4-5-8-15-9-6-7-10(12-11-9)16-17(18,13-2)14-3/h6-7H,4-5,8H2,1-3H3

InChI Key

RKXMBOOFNVJOOP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NN=C(C=C1)OP(=S)(OC)OC

Origin of Product

United States

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